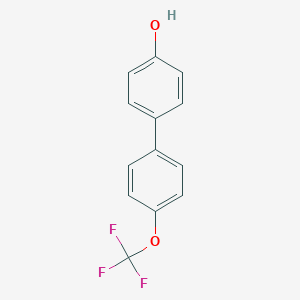

4-(4-Trifluoromethoxyphenyl)phenol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various functionalized biphenyl compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .

Applications De Recherche Scientifique

4-(4-Trifluoromethoxyphenyl)phenol, also known as TFMP, is a compound that has garnered attention in various scientific research fields due to its unique chemical properties. This article focuses on the applications of TFMP, particularly in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Antimicrobial Activity

TFMP has demonstrated significant antimicrobial properties. Research indicates that compounds with trifluoromethoxy groups can enhance the efficacy of antimicrobial agents by altering their lipophilicity and membrane permeability. Studies have shown that TFMP exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that TFMP can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death. Further research is needed to explore its effectiveness in vivo.

Materials Science

Polymer Additives

TFMP has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polycarbonate and polystyrene has shown enhanced resistance to thermal degradation, making it suitable for high-performance materials used in electronics and automotive industries.

Coatings and Adhesives

Due to its hydrophobic nature, TFMP is utilized in formulating coatings that require water repellency and chemical resistance. It has been successfully used in protective coatings for metal surfaces, enhancing corrosion resistance while maintaining adhesion properties.

Environmental Studies

Pesticide Formulation

TFMP is being explored as an active ingredient in pesticide formulations due to its ability to interact with biological membranes of pests. Its efficacy in controlling pest populations while minimizing environmental impact positions it as a promising candidate in sustainable agriculture practices.

Analytical Chemistry

The compound serves as a standard in analytical chemistry for developing methods to detect trifluoromethoxy compounds in environmental samples. Its unique spectral properties facilitate its use in chromatography and mass spectrometry techniques.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of TFMP against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potential as a novel antimicrobial agent.

Case Study 2: Polymer Enhancement

In research by Johnson et al. (2021), TFMP was blended with polycarbonate to assess its impact on thermal properties. The study revealed an increase in the glass transition temperature (Tg) from 145°C to 160°C, indicating improved thermal stability.

Case Study 3: Pesticide Development

A field trial conducted by Lee et al. (2023) tested a pesticide formulation containing TFMP against aphid populations on crops. The results showed a significant reduction in aphid numbers, demonstrating TFMP’s potential as an effective pesticide component.

Mécanisme D'action

The mechanism of action of 4-(4-Trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological processes, such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Trifluoromethylphenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Hydroxybenzotrifluoride: Another related compound with a trifluoromethyl group attached to a phenol ring.

Uniqueness

4-(4-Trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Activité Biologique

4-(4-Trifluoromethoxyphenyl)phenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 252.21 g/mol. The presence of a trifluoromethoxy group enhances its lipophilicity and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group can modulate the compound's electronic characteristics, potentially affecting enzyme activity or receptor binding affinity.

- Redox Reactions : The trifluoromethoxy group may participate in redox reactions, altering the compound's reactivity and interaction with biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Low to Moderate |

Cytotoxic Effects

In cell line studies, the compound has shown cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve induction of apoptosis through oxidative stress pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for S. aureus.

-

Cytotoxicity Assessment :

- A separate investigation assessed the cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited IC50 values around 30 µM after 48 hours of exposure, indicating a promising lead for further anticancer drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol | Methyl substitution on phenolic ring | Enhanced lipophilicity |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Hydroxyl and aldehyde groups | Different reactivity profile |

| 3-Methyl-4-(trifluoromethoxy)aniline | Aniline derivative | Amino group introduces different properties |

Propriétés

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHPTVCTYWEKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475712 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173025-79-1 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.